An In-depth Technical Guide to N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride
An In-depth Technical Guide to N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride
CAS Number: 1211495-74-7
Introduction: Unveiling a Versatile Heterocyclic Building Block
N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is a distinct heterocyclic compound centered around a pyridine core, a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of a primary amine at the C3 position and a dimethylated tertiary amine at the C4 position imbues this molecule with unique electronic and steric properties. These characteristics suggest its potential as a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the realm of drug discovery and development. While extensive public data on this specific molecule is limited, its structural relationship to the broader class of aminopyridines provides a strong foundation for understanding its potential applications and chemical behavior.
Aminopyridines are recognized for a wide spectrum of biological activities, including their roles as potassium channel blockers and their utility in treating certain neurological conditions.[1][2] Furthermore, the aminopyridine scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives showing promise as antimicrobial and anticancer agents.[3] This guide aims to provide a comprehensive technical overview of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride, synthesizing available data with expert insights derived from the chemistry of analogous compounds.
Physicochemical Properties: A Snapshot
Detailed experimental data for N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is not widely available in peer-reviewed literature. However, computational predictions for the free base (N4,N4-Dimethylpyridine-3,4-diamine) and the known properties of its dihydrochloride salt form offer valuable insights into its handling and reactivity. The dihydrochloride salt form is anticipated to significantly enhance aqueous solubility, a critical attribute for many biological and pharmaceutical applications.
| Property | Value (Free Base - Predicted) | Source | Notes |
| Molecular Formula | C7H11N3 | PubChem | The dihydrochloride salt is C7H13Cl2N3.[4] |
| Molecular Weight | 137.18 g/mol | PubChem | The dihydrochloride salt has a molecular weight of 210.10 g/mol . |
| Monoisotopic Mass | 137.0953 g/mol | PubChem | - |
| XLogP3 | 0.6 | PubChem | Indicates moderate lipophilicity for the free base. |
| Hydrogen Bond Donors | 1 | PubChem | Refers to the primary amine. |
| Hydrogen Bond Acceptors | 3 | PubChem | Includes the pyridine nitrogen and both amino groups. |
| Aqueous Solubility | Expected to be high | Inferred | The dihydrochloride salt form generally confers good water solubility. |
Synthesis and Chemical Logic: A Proposed Pathway
Conceptual Synthetic Workflow
The proposed synthesis initiates from a commercially available precursor, 3-nitro-4-chloropyridine, and proceeds through a three-step sequence involving nucleophilic aromatic substitution, reduction of the nitro group, and a final reductive amination to introduce the dimethylamino moiety.
Caption: Proposed synthetic workflow for N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Amino-3-nitropyridine
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Rationale: This step involves the nucleophilic aromatic substitution of the chloro group at the 4-position with ammonia. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack at the 4-position.
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Procedure:
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To a solution of 3-nitro-4-chloropyridine in a suitable solvent such as ethanol in a pressure vessel, add an excess of aqueous ammonia.
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Seal the vessel and heat the reaction mixture at a temperature typically ranging from 100-150 °C for several hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-amino-3-nitropyridine.
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Step 2: Synthesis of Pyridine-3,4-diamine
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Rationale: The nitro group of 4-amino-3-nitropyridine is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Procedure:
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Dissolve 4-amino-3-nitropyridine in a solvent such as methanol or ethanol.
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Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
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Monitor the reaction until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain pyridine-3,4-diamine.
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Step 3: Synthesis of N4,N4-Dimethylpyridine-3,4-diamine
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Rationale: Reductive amination is a classic and effective method for the N-methylation of primary amines. The reaction proceeds via the in-situ formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by a mild reducing agent.
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Procedure:
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Dissolve pyridine-3,4-diamine in a suitable solvent like methanol or dichloromethane.
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Add an excess of aqueous formaldehyde (2-3 equivalents).
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Stir the mixture for a short period to allow for iminium ion formation.
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Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.
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Stir the reaction at room temperature for several hours until completion.
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Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N4,N4-Dimethylpyridine-3,4-diamine.
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Step 4: Formation of the Dihydrochloride Salt
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Rationale: The final step involves the protonation of the two basic nitrogen atoms (the pyridine ring nitrogen and the dimethylamino nitrogen) to form the stable dihydrochloride salt, which often improves handling and solubility.
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Procedure:
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Dissolve the crude N4,N4-Dimethylpyridine-3,4-diamine in a minimal amount of a suitable organic solvent (e.g., methanol or isopropanol).
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.
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Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride.
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Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride are not yet extensively documented, the aminopyridine scaffold is a well-established pharmacophore.[6] The unique substitution pattern of this compound suggests several avenues for its potential application in drug discovery.
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Kinase Inhibitors: The pyridine core can serve as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The amino groups provide points for further functionalization to achieve selectivity and potency.
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Antimicrobial Agents: Aminopyridine derivatives have demonstrated a range of antimicrobial activities.[3] The N,N-dimethyl group can influence the lipophilicity and cell permeability of the molecule, potentially enhancing its efficacy against bacterial or fungal pathogens.
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Central Nervous System (CNS) Agents: The parent compound, 3,4-diaminopyridine, is known to modulate neuronal potassium channels and is used in the treatment of certain neuromuscular disorders. While the N,N-dimethylation would alter its pharmacokinetic and pharmacodynamic properties, this class of compounds remains of interest for neurological research.
Analytical Characterization
For researchers synthesizing or utilizing N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride, a suite of analytical techniques is essential for confirming its identity and purity.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the final compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N-methyl protons, and a broad signal for the primary amine protons (which may exchange with deuterium in D₂O).
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¹³C NMR: The carbon NMR would confirm the number of unique carbon atoms in the molecule.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal for confirming the molecular weight of the compound. The expected m/z for the free base [M+H]⁺ would be approximately 138.10.
Safety and Handling
A specific Safety Data Sheet (SDS) for N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is not widely available. However, based on the known high toxicity of related aminopyridines, such as 3,4-diaminopyridine, this compound should be handled with extreme caution.[3]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride represents a promising yet underexplored chemical entity. Its structural features, rooted in the versatile aminopyridine scaffold, suggest a wide range of potential applications, particularly in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, a logical synthetic approach, and key considerations for its handling and analysis. As research in medicinal chemistry continues to evolve, it is anticipated that the utility of such specialized building blocks will become increasingly apparent, paving the way for the discovery of new and improved pharmaceuticals. Further experimental validation of the properties and biological activities outlined in this guide is a crucial next step in unlocking the full potential of this intriguing molecule.
References
- Bradford, A., et al. (2018). 3,4-DAP reverses respiratory depression and neuromuscular weakness in murine models of acute and chronic botulism. Frontiers in Neurology.
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- FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry.
- Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.
- A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. (n.d.).
- BLDpharm. N3,N4-Dimethyl-N3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3,4-diamine.
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- Key Organics. N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride product page.
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